ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate is a novel coumarin derivative.
- It exhibits promising biological activities and has drawn attention in scientific research.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the esterification of 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl)acetic acid with ethanol.
Reaction Conditions: The reaction typically occurs under acidic conditions, using a suitable acid catalyst.
Industrial Production: While industrial-scale production methods may vary, the synthesis usually follows established organic chemistry principles.
Chemical Reactions Analysis
Reactivity: Ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate can undergo various reactions.
Common Reagents and Conditions: It reacts with nucleophiles (e.g., alcohols, amines) to form esters or amides. Oxidation and reduction reactions are also possible.
Major Products: The primary products include the corresponding esters or amides, depending on the reaction conditions.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigations focus on its impact on cellular processes, such as cell proliferation and apoptosis.
Medicine: Ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate may have therapeutic applications, especially in cancer treatment.
Industry: Its use in fine chemicals and pharmaceuticals is being explored.
Mechanism of Action
Targets: The compound likely interacts with cellular receptors or enzymes.
Pathways: The PI3K/AKT/mTOR signaling pathway plays a crucial role in its anti-NSCLC activity.
Comparison with Similar Compounds
Uniqueness: Ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate stands out due to its specific structural features.
Similar Compounds: While I don’t have a direct list, you can compare it with related coumarin derivatives in terms of biological activity and chemical properties.
Properties
Molecular Formula |
C38H40F2O8 |
---|---|
Molecular Weight |
662.7 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-2-[(2R,3R,4S,5R,6R)-2-hydroxy-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate |
InChI |
InChI=1S/C38H40F2O8/c1-2-44-36(41)37(39,40)38(42)35(47-26-31-21-13-6-14-22-31)34(46-25-30-19-11-5-12-20-30)33(45-24-29-17-9-4-10-18-29)32(48-38)27-43-23-28-15-7-3-8-16-28/h3-22,32-35,42H,2,23-27H2,1H3/t32-,33-,34+,35-,38-/m1/s1 |
InChI Key |
HVGFZEYGNHVSDO-VMMQVLGMSA-N |
Isomeric SMILES |
CCOC(=O)C([C@]1([C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O)(F)F |
Canonical SMILES |
CCOC(=O)C(C1(C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.